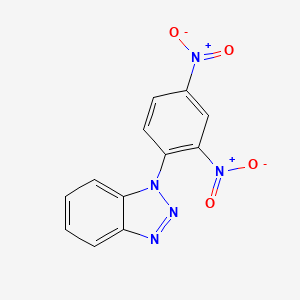![molecular formula C23H36N2O2 B11708775 3-[4-(Hexyloxy)phenyl]-5-nonyl-1,2,4-oxadiazole](/img/structure/B11708775.png)
3-[4-(Hexyloxy)phenyl]-5-nonyl-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4-(Hexyloxy)phenyl]-5-nonyl-1,2,4-oxadiazol ist eine chemische Verbindung mit der Summenformel C23H36N2O2. Sie gehört zur Klasse der Oxadiazole, die heterocyclische Verbindungen sind, die ein Sauerstoffatom und zwei Stickstoffatome in einem fünfgliedrigen Ring enthalten.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-[4-(Hexyloxy)phenyl]-5-nonyl-1,2,4-oxadiazol beinhaltet typischerweise die Reaktion geeigneter Vorläufer unter kontrollierten Bedingungen. Eine gängige Methode beinhaltet die Cyclisierung von Hydraziden mit Carbonsäuren oder deren Derivaten. Die Reaktionsbedingungen umfassen häufig die Verwendung von Dehydratisierungsmitteln und Katalysatoren, um die Bildung des Oxadiazolrings zu erleichtern .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Techniken wie Fällungspolymerisation und andere skalierbare Verfahren werden eingesetzt, um die Verbindung in beträchtlichen Mengen zu produzieren .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Hexyloxy)phenyl]-5-nonyl-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as precipitation polymerization and other scalable methods are employed to produce the compound in significant quantities .
Analyse Chemischer Reaktionen
Reaktionstypen
3-[4-(Hexyloxy)phenyl]-5-nonyl-1,2,4-oxadiazol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann an bestimmten Positionen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.
Reduktion: Reduktionsreaktionen können den Oxadiazolring oder andere funktionelle Gruppen modifizieren.
Substitution: Der aromatische Ring in der Verbindung kann elektrophile und nucleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden verwendet.
Substitution: Reagenzien wie Halogene, Nitrierungsmittel und Sulfonierungsmittel werden unter bestimmten Bedingungen eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Zum Beispiel kann Oxidation zu Carbonsäuren führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den aromatischen Ring einführen können .
Wissenschaftliche Forschungsanwendungen
3-[4-(Hexyloxy)phenyl]-5-nonyl-1,2,4-oxadiazol hat eine breite Palette wissenschaftlicher Forschungsanwendungen:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle und Materialien verwendet.
Biologie: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Untersuchung biologischer Wechselwirkungen und potenzieller therapeutischer Anwendungen.
Medizin: Es werden laufende Forschungen durchgeführt, um sein Potenzial als Medikamentenkandidat für verschiedene Krankheiten zu erforschen.
Wirkmechanismus
Der Wirkmechanismus von 3-[4-(Hexyloxy)phenyl]-5-nonyl-1,2,4-oxadiazol beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. Der Oxadiazolring kann an verschiedenen chemischen Wechselwirkungen teilnehmen, was die biologische Aktivität der Verbindung beeinflusst. Die genauen molekularen Zielstrukturen und -wege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab .
Wissenschaftliche Forschungsanwendungen
3-[4-(Hexyloxy)phenyl]-5-nonyl-1,2,4-oxadiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials, including liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 3-[4-(Hexyloxy)phenyl]-5-nonyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The oxadiazole ring can participate in various chemical interactions, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1,3,4-Oxadiazol: Ein weiteres Isomer von Oxadiazol mit unterschiedlichen Struktureigenschaften.
1,2,4-Thiadiazol: Eine ähnliche heterocyclische Verbindung mit Schwefel anstelle von Sauerstoff im Ring.
Einzigartigkeit
3-[4-(Hexyloxy)phenyl]-5-nonyl-1,2,4-oxadiazol ist aufgrund seines spezifischen Substitutionsschemas und des Vorhandenseins der Hexyloxy- und Nonylgruppen einzigartig. Diese Strukturmerkmale tragen zu seinen unterschiedlichen chemischen und physikalischen Eigenschaften bei, was es für verschiedene Anwendungen wertvoll macht .
Eigenschaften
Molekularformel |
C23H36N2O2 |
|---|---|
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
3-(4-hexoxyphenyl)-5-nonyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C23H36N2O2/c1-3-5-7-9-10-11-12-14-22-24-23(25-27-22)20-15-17-21(18-16-20)26-19-13-8-6-4-2/h15-18H,3-14,19H2,1-2H3 |
InChI-Schlüssel |
VELFRACKXQITDP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=NC(=NO1)C2=CC=C(C=C2)OCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4'-oxybis{N-[(E)-(4-ethoxyphenyl)methylidene]aniline}](/img/structure/B11708711.png)
![N'-[(E)-(2-hydroxyquinolin-3-yl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11708717.png)
![1,5-Bis[(3-methoxypropyl)amino]-9,10-dihydroanthracene-9,10-dione](/img/structure/B11708719.png)
![3-nitro-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide](/img/structure/B11708731.png)
![1-(4-methylphenyl)-2-[(2Z)-4-methyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]ethanone](/img/structure/B11708738.png)
![2-chloro-N'-[4-(4-pentylcyclohexyl)benzoyl]benzohydrazide](/img/structure/B11708744.png)
![6-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11708745.png)
![6-bromo-3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B11708753.png)
![N-[4-(adamantan-1-yl)phenyl]-4-bromobenzamide](/img/structure/B11708754.png)

![N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(naphthalen-2-yl)acetamide](/img/structure/B11708766.png)

![N-(2,2,2-Trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11708782.png)
